molecular formula C14H19N5O2S B6435616 N-methyl-N-(1-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}pyrrolidin-3-yl)cyclopropanesulfonamide CAS No. 2549032-68-8

N-methyl-N-(1-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}pyrrolidin-3-yl)cyclopropanesulfonamide

Cat. No.: B6435616
CAS No.: 2549032-68-8
M. Wt: 321.40 g/mol
InChI Key: XCUTWOJRCRSBLM-UHFFFAOYSA-N
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Description

N-methyl-N-(1-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}pyrrolidin-3-yl)cyclopropanesulfonamide is a useful research compound. Its molecular formula is C14H19N5O2S and its molecular weight is 321.40 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 321.12594604 g/mol and the complexity rating of the compound is 518. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biochemical Analysis

Biochemical Properties

N-methyl-N-(1-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}pyrrolidin-3-yl)cyclopropanesulfonamide plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been identified as a selective inhibitor of JAK1, with an IC50 value of 8.5 nM . The compound exhibits a high selectivity index over JAK2, making it a promising candidate for targeted therapeutic applications. The interactions between this compound and JAK1 involve binding to the active site of the enzyme, thereby inhibiting its activity and downstream signaling pathways.

Cellular Effects

This compound has been shown to influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. By inhibiting JAK1, the compound disrupts the JAK-STAT signaling pathway, which is critical for cell proliferation, differentiation, and survival . This inhibition leads to altered gene expression profiles and changes in cellular metabolism, ultimately affecting cell function and viability.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with JAK1. The compound binds to the ATP-binding site of JAK1, preventing the phosphorylation and activation of downstream signaling molecules . This inhibition results in the suppression of the JAK-STAT signaling pathway, leading to reduced gene expression and altered cellular responses. Additionally, the compound may also interact with other biomolecules, contributing to its overall biochemical effects.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have demonstrated that the compound exhibits dose-dependent effects, with higher doses leading to increased inhibition of JAK1 activity and more pronounced cellular responses . At high doses, the compound may also exhibit toxic or adverse effects, highlighting the importance of determining the optimal dosage for therapeutic applications.

Properties

IUPAC Name

N-methyl-N-[1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)pyrrolidin-3-yl]cyclopropanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N5O2S/c1-18(22(20,21)11-2-3-11)10-5-7-19(8-10)14-12-4-6-15-13(12)16-9-17-14/h4,6,9-11H,2-3,5,7-8H2,1H3,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCUTWOJRCRSBLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCN(C1)C2=NC=NC3=C2C=CN3)S(=O)(=O)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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